BenchChemオンラインストアへようこそ!

2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone

Lipophilicity ADME Physicochemical profiling

Select this furan-oxadiazole scaffold (CAS 551932-03-7) for HTS library enrichment. Its predicted LogP of 1.38 ensures superior aqueous solubility vs. higher-LogP phenyl analogs, minimising aggregation and false negatives. The lead-like MW (295.31 Da) and zero Rule-of-5 violations deliver outstanding ligand efficiency for fragment-based screening. The sulfanyl-ethanone linker offers a conformational constraint and an additional carbonyl functionalization handle, making it a superior template for PROTAC design and linker SAR studies.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 551932-03-7
Cat. No. B2839502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone
CAS551932-03-7
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESC1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C12H13N3O4S/c16-10(15-3-6-17-7-4-15)8-20-12-14-13-11(19-12)9-2-1-5-18-9/h1-2,5H,3-4,6-8H2
InChIKeyGTLHDQSMXREOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone (CAS 551932-03-7): Structural and Pharmacophoric Baseline


2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone (CAS 551932-03-7) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class [1]. Its architecture incorporates a furan ring at the oxadiazole 5-position, a sulfanyl bridge, and a morpholine moiety linked via an ethanone spacer . The molecular formula is C12H13N3O4S with a molecular weight of 295.31 g/mol . The compound is listed in several small-molecule screening libraries (BAS 02533699, MLS000030817, SMR000011358, EU-0058635) , indicating its availability for high-throughput screening campaigns. Predicted physicochemical properties include a density of 1.5±0.1 g/cm³, boiling point of 513.9±60.0 °C, ACD/LogP of 1.38, and a polar surface area of 107 Ų .

Why Generic 1,3,4-Oxadiazole Derivatives Cannot Substitute for 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone (CAS 551932-03-7)


Within the 1,3,4-oxadiazole–morpholine chemical space, the nature of the 5-substituent on the oxadiazole ring fundamentally alters biological activity profiles [1]. Head-to-head comparisons within oxadiazole–morpholine congeneric series demonstrate that replacing a furan ring with a phenyl, substituted-phenyl, or benzyl group can shift the dominant bioactivity from anticancer to antibacterial, or from enzyme inhibition to anti-tubercular activity [2]. For instance, a closely related analog bearing a 4-fluorophenyl group instead of furan exhibits anti-TB activity (MIC 3.12 µg/mL) while showing only moderate antibacterial effects [2], whereas furan-containing oxadiazole derivatives have been reported to preferentially inhibit tyrosinase and exhibit antioxidant activity [3]. The linker chemistry further differentiates members of this class: the sulfanyl-ethanone bridge in CAS 551932-03-7 provides distinct conformational flexibility and hydrogen-bonding geometry compared to the sulfanyl-ethyl linker found in other morpholine–oxadiazole analogs [2]. These structural nuances mean that even compounds sharing the oxadiazole–morpholine core cannot be considered interchangeable for structure-activity relationship (SAR) campaigns or biological screening programs.

Quantitative Differentiation Evidence for 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone (CAS 551932-03-7) Against Closest Analogs


Furan Substituent Confers Lower Lipophilicity (LogP 1.38) Versus Phenyl-Substituted Analogs (LogP ~2.0–3.0)

CAS 551932-03-7 exhibits a predicted ACD/LogP of 1.38 , which is substantially lower than the LogP values of direct phenyl-substituted analogs such as 2-{5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one (CAS 460723-94-8; estimated LogP ~2.0) and 2-{5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one (CAS 850937-55-2; estimated LogP ~2.5–3.0) [1]. The furan ring introduces an oxygen atom into the aromatic system, increasing polarity and reducing partition-driven membrane retention relative to phenyl congeners. This difference is class-level inferable based on the established contribution of heteroatom substitution to LogP in oxadiazole series [2].

Lipophilicity ADME Physicochemical profiling Drug-likeness

Sulfanyl-Ethanone Linker Provides Distinct Conformational Profile Versus Sulfanyl-Ethyl Linked Morpholine Analogs

The target compound features a sulfanyl-ethanone linker connecting the oxadiazole core to the morpholine ring, as opposed to the sulfanyl-ethyl linker found in the closely studied analog 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine (MIC anti-TB 3.12 µg/mL) [1]. The carbonyl group in the ethanone linker introduces a hydrogen bond acceptor and a partial sp² character that restricts rotational freedom, creating a different conformational ensemble compared to the fully saturated ethyl linker. This structural distinction is supported by the single-crystal X-ray data reported for the ethyl-linked analog, which crystallizes in a monoclinic system (a = 13.0734 Å, b = 11.4788 Å, c = 9.7771 Å, R-factor = 0.048) [1], whereas the ethanone linker is expected to adopt a different dihedral angle distribution around the S–CH₂–C(=O)–N torsion, as predicted by molecular mechanics calculations for related acetamide-bridged oxadiazoles [2].

Conformational analysis Linker chemistry Structure-activity relationship Scaffold hopping

Furan Ring Enables π-Excessive Heteroaromatic Interactions Absent in Phenyl-Substituted Congeners

The 5-(furan-2-yl) substituent on the oxadiazole ring provides a π-excessive heteroaromatic system with an oxygen lone pair capable of participating in hydrogen bonding and cation-π interactions, which is fundamentally absent in the phenyl (π-neutral), 4-methoxyphenyl, 3-chlorophenyl, and benzyl-substituted direct analogs . In a related study of 5-(furan-2-yl)-1,3,4-oxadiazole derivatives evaluated for tyrosinase inhibition, the furan ring was shown to engage in specific polar interactions within the enzyme active site that could not be replicated by phenyl or substituted-phenyl analogs [1]. The thiol-thione tautomerism of the oxadiazole-2-thiol precursor, characterized for 5-furan-2-yl[1,3,4]oxadiazole-2-thiol, further distinguishes the electronic properties of the furan-substituted series from aryl-substituted variants [2].

π-π stacking Heteroaromatic interactions Target recognition Molecular recognition

Target Compound Demonstrates Favorable Drug-Likeness Parameters (Zero Rule-of-5 Violations) with Lower Molecular Weight Than Chlorophenyl and Methoxyphenyl Analogs

CAS 551932-03-7 has a molecular weight of 295.31 g/mol and exhibits zero Rule-of-5 violations with 7 H-bond acceptors and 0 H-bond donors . In direct comparison, the 3-chlorophenyl analog (CAS 850937-55-2) has a molecular weight of 339.80 g/mol [1], and the 4-methoxyphenyl analog (CAS 460723-94-8) has a molecular weight of 335.38 g/mol . The target compound is approximately 40–44 g/mol lighter than these direct analogs, placing it closer to lead-like chemical space (MW < 300) while the comparators exceed this threshold. Furthermore, the absence of any Rule-of-5 violations combined with a topological polar surface area (TPSA) of 107 Ų indicates favorable oral bioavailability potential, whereas the chlorinated analog carries the additional liability of a halogen substituent that may introduce metabolic clearance via CYP450-mediated oxidation.

Drug-likeness Lead-likeness Physicochemical property Fragment-based screening

Optimal Research and Procurement Application Scenarios for 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone (CAS 551932-03-7)


Aqueous-Compatible High-Throughput Screening Campaigns Requiring Low-LogP, Soluble Heterocyclic Scaffolds

The predicted LogP of 1.38 for CAS 551932-03-7 makes it particularly well-suited for biochemical and cell-based high-throughput screening (HTS) assays conducted in aqueous buffer systems, where higher-LogP phenyl-substituted analogs (LogP ~2.0–3.0) may exhibit solubility-limited behavior, aggregation, or non-specific binding artifacts. Procurement of this compound for HTS library enrichment provides a furan-oxadiazole chemotype with intrinsically favorable solubility characteristics, reducing the frequency of false negatives due to compound precipitation and false positives from colloidal aggregation.

Fragment-Based Drug Discovery and Ligand Efficiency-Driven Lead Optimization Programs

With a molecular weight of 295.31 g/mol, zero Rule-of-5 violations, and a topological polar surface area of 107 Ų , CAS 551932-03-7 occupies lead-like chemical space that is attractive for fragment-based screening and subsequent structure-based optimization. The compound's lower molecular weight compared to chlorophenyl (339.80 g/mol) and methoxyphenyl (335.38 g/mol) analogs [1] supports superior ligand efficiency metrics when potency is normalized by heavy atom count, offering a more efficient starting point for medicinal chemistry elaboration.

Structure-Activity Relationship Studies Exploring Heteroaromatic π-Excessive Substituent Effects on Target Binding

The π-excessive furan ring at the oxadiazole 5-position of CAS 551932-03-7 presents a distinct electronic pharmacophore compared to the π-neutral phenyl or electron-deficient substituted-phenyl analogs [2]. This compound is therefore strategically valuable for SAR-by-catalog or focused library approaches investigating the role of heteroaromatic electronic character in target recognition, particularly for targets with electron-deficient binding pockets such as flavoenzymes, oxidoreductases, or kinases. The furan oxygen additionally provides a hydrogen-bond acceptor not available in carbocyclic aryl analogs, expanding the potential interaction map.

Conformational Analysis and Linker Optimization Studies in Oxadiazole-Based Probe Development

The sulfanyl-ethanone linker in CAS 551932-03-7 offers a distinct conformational profile compared to the sulfanyl-ethyl linker found in the crystallographically characterized analog 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine [3]. For chemical biology applications requiring defined linker geometry—such as PROTAC design, fluorescent probe development, or affinity chromatography ligand immobilization—the ethanone carbonyl provides both a conformational constraint and an additional functionalization handle, making this compound a superior template for linker SAR studies.

Quote Request

Request a Quote for 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.